5-Ethyl-2,3-dimethylbenzene-1,4-diol
Description
5-Ethyl-2,3-dimethylbenzene-1,4-diol is a substituted hydroquinone derivative characterized by an ethyl group at position 5 and methyl groups at positions 2 and 3 on the aromatic ring. For example, methyl- and geranylgeranyl-substituted analogs are critical intermediates in vitamin E synthesis (), while simpler diols like 2,3-dimethylbenzene-1,4-diol are detected in plant matrices such as pineapple peel and core ().
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-ethyl-2,3-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-9(11)6(2)7(3)10(8)12/h5,11-12H,4H2,1-3H3 |
InChI Key |
CUOJNGVYDMFYQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1O)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Dimethylbenzene-1,4-diol (C₈H₁₀O₂)
- Structure : Methyl groups at positions 2 and 3.
- Occurrence : Detected in MD2 pineapple peel (0.31%) but absent in the core ().
- Role : Serves as a precursor in the biosynthesis of tocopherols (vitamin E) when substituted with phytyl or geranylgeranyl groups ().
2,6-Dimethylbenzene-1,4-diol (C₈H₁₀O₂)
- Structure : Methyl groups at positions 2 and 4.
- Role : Its positional isomerism likely alters solubility and interaction with enzymes. For instance, the 2,6-substitution pattern may hinder participation in methyltransferase-mediated reactions critical for vitamin E biosynthesis ().
- Key Difference : The spatial arrangement of methyl groups may reduce compatibility with enzymes like VTE3, which prefer 2,3-dimethyl substrates ().
6-Geranylgeranyl-2,3-dimethylbenzene-1,4-diol (C₃₃H₅₂O₂)
- Structure : Geranylgeranyl (C₂₀H₃₃) group at position 6 and methyl groups at positions 2 and 3.
- Role: Intermediate in γ-tocotrienol (vitamin E) biosynthesis. The enzyme VTE1 catalyzes its conversion via ring-opening reactions ().
- Key Difference : The bulky geranylgeranyl group enhances hydrophobicity, enabling integration into lipid membranes—a feature absent in 5-ethyl-2,3-dimethylbenzene-1,4-diol ().
2,3-Dimethyl-6-phytylhydroquinone (C₃₁H₅₂O₂)
- Structure : Phytyl (C₂₀H₃₉) group at position 6 and methyl groups at positions 2 and 3.
- Role : Precursor in α-tocopherol synthesis ().
- Key Difference : The phytyl chain facilitates membrane localization in chloroplasts, critical for its antioxidant function. The ethyl group in this compound lacks this lipid-anchoring capability ().
Resveratrol (5-[(E)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol)
- Structure : Styryl group at position 5 and hydroxyl groups at positions 1 and 3.
- Role : Antioxidant with applications in pharmaceuticals and cosmetics ().
- Key Difference : The ethyl and methyl substituents in this compound may confer distinct redox properties compared to resveratrol’s conjugated double-bond system ().
Comparative Data Table
Functional and Structural Implications
- Substituent Effects: Ethyl vs. Methyl: The ethyl group in this compound increases hydrophobicity compared to 2,3-dimethylbenzene-1,4-diol but lacks the membrane-targeting capacity of geranylgeranyl or phytyl groups ().
- Industrial Relevance: Ethyl-substituted diols like this compound may serve as intermediates in synthetic chemistry or antioxidants, akin to resveratrol ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
